N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopentanecarboxamide
Description
N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}cyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopentane core linked to a substituted phenyl group. The phenyl ring is para-substituted with a 2-(morpholin-4-yl)-2-oxoethyl chain, combining lipophilic (cyclopentane, phenyl) and polar (morpholine, carboxamide) moieties. Such structural motifs are common in medicinal chemistry, where carboxamides are often explored for their pharmacokinetic properties and target-binding capabilities .
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(20-9-11-23-12-10-20)13-14-5-7-16(8-6-14)19-18(22)15-3-1-2-4-15/h5-8,15H,1-4,9-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLXAQWAYQAVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopentanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the morpholine derivative, followed by the introduction of the phenyl group and the cyclopentanecarboxamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the phenyl group, using reagents like halides or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}cyclopentanecarboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, altering their activity. The phenyl group may facilitate binding to hydrophobic pockets, while the cyclopentanecarboxamide moiety can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with several carboxamide derivatives, particularly those with cyclopentane or aromatic substitutions. Below is a detailed comparison:
Functional Group Analysis
- Morpholine vs. Piperidine/Anilido Groups : The morpholine ring in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with cyclopropylfentanyl’s lipophilic piperidine-anilido motif. This difference likely reduces blood-brain barrier penetration compared to fentanyl derivatives .
- Cyclopentane vs. Cyclopropane : Cyclopentane’s larger ring size may confer greater conformational flexibility compared to cyclopropane in cyclopropylfentanyl, influencing target selectivity .
Pharmacological Implications
- The carboxamide group could mimic peptide bonds, making it a candidate for protease inhibition.
- The morpholine moiety may engage in hydrogen bonding with serine or threonine residues in enzyme active sites, similar to DY131 ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
